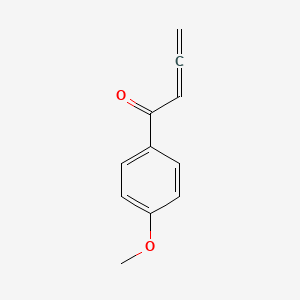

2,3-Butadien-1-one, 1-(4-methoxyphenyl)-

Description

BenchChem offers high-quality 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

InChI |

InChI=1S/C11H10O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h4-8H,1H2,2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHNSEOABNMKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441672 | |

| Record name | 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196952-70-2 | |

| Record name | 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Systematic Iupac Nomenclature of 2,3 Butadien 1 One, 1 4 Methoxyphenyl

The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(4-methoxyphenyl)buta-2,3-dien-1-one . This name is derived by following a systematic set of rules that prioritize the principal functional group and the longest carbon chain.

The breakdown of the IUPAC name is as follows:

-one : This suffix indicates that the principal functional group is a ketone (a carbonyl group within a carbon chain). wikipedia.orgmsu.edu

buta- : This prefix signifies a four-carbon chain as the parent structure.

-2,3-dien- : This indicates the presence of two double bonds, located at the second and third carbon positions. The "dien" signifies two double bonds, and the numbers specify their locations. The arrangement of these double bonds as C=C=C is characteristic of an allene (B1206475). wikipedia.org

1-(4-methoxyphenyl) : This denotes a substituent group attached to the first carbon of the main chain. The substituent is a phenyl group (a benzene (B151609) ring) with a methoxy (B1213986) group (-OCH₃) at its fourth position.

The numbering of the carbon chain begins at the end closest to the highest priority functional group, which in this case is the ketone. Therefore, the carbonyl carbon is designated as C1.

Classification Within Organic Chemistry: Allenyl Ketones

From a classification standpoint, 1-(4-methoxyphenyl)buta-2,3-dien-1-one is categorized as an allenyl ketone . This places it within the broader class of unsaturated ketones. wikipedia.org

Ketone : The presence of the carbonyl group (C=O) bonded to two carbon atoms firmly classifies it as a ketone. wikipedia.orgembibe.com

Unsaturated Ketone : The molecule contains carbon-carbon double bonds, making it an unsaturated compound. Specifically, it is a dienone.

Allenyl Ketone : The defining feature is the allene (B1206475) moiety (a carbon atom with double bonds to two adjacent carbons, C=C=C). wikipedia.org Allenyl ketones are a specific subclass of dienones where the double bonds are cumulative rather than conjugated.

Key Structural Features of 2,3 Butadien 1 One, 1 4 Methoxyphenyl

Stereochemical Considerations in 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-

The stereochemistry of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- is centered around the unique structural characteristics of its allene functional group. Allenes are compounds that contain two cumulative double bonds, where one carbon atom is connected by double bonds to two other carbon atoms. This arrangement has significant implications for the molecule's three-dimensional structure and potential for stereoisomerism.

The central carbon atom of the allene moiety in 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- is sp-hybridized, while the two terminal carbon atoms of the allene system are sp2-hybridized. A key feature of allenes is that the two π-bonds are perpendicular to each other. masterorganicchemistry.com This orthogonal arrangement means that the substituents attached to the terminal carbons of the allene lie in planes that are at a 90° angle to each other. masterorganicchemistry.com

For an allene to exhibit chirality, a condition known as axial chirality, it must lack a plane of symmetry. This is achieved when both terminal carbons of the allene are substituted with two different groups. masterorganicchemistry.comyoutube.com If either of the terminal carbons has two identical substituents, the molecule will possess a plane of symmetry and will be achiral. masterorganicchemistry.com

In the case of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, the structure is as follows:

Analyzing the substituents on the terminal carbons of the allene group (-CH=C=CH₂):

The carbon atom at position 2 is bonded to a hydrogen atom and the 1-(4-methoxyphenyl)-1-oxo group.

The carbon atom at position 4 is bonded to two hydrogen atoms.

Since the terminal carbon at position 4 is bonded to two identical substituents (hydrogen atoms), the molecule possesses a plane of symmetry that bisects the H-C-H bond angle. Consequently, 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- is an achiral molecule and does not exhibit enantiomerism. It does not have a non-superimposable mirror image and is, therefore, optically inactive.

While some unsaturated ketones can exhibit geometric isomerism (E/Z isomerism) around a carbon-carbon double bond, this is not applicable to the allene system in the same manner due to its axial geometry. The potential for stereoisomerism in allenes is dictated by the substitution pattern leading to axial chirality, which, as established, is absent in this particular compound.

Retrosynthetic Analysis of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-

A retrosynthetic analysis of the target molecule, 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, reveals several potential synthetic disconnections. The primary bond cleavages to consider are at the carbonyl group and the allene moiety. One logical approach involves the formation of the ketone from a corresponding allenic precursor, suggesting a disconnection between the carbonyl carbon and the allenic carbon. This leads back to an allenyl organometallic reagent and a 4-methoxybenzoyl derivative (such as an acid chloride or an aldehyde).

Alternatively, the allene itself can be disconnected. A common strategy for allene synthesis involves the nih.govresearchgate.net-sigmatropic rearrangement of a propargyl precursor or the 1,2-addition to a conjugated enyne. Therefore, a propargylic alcohol or a related derivative could serve as a key intermediate. This approach would involve the formation of the allene skeleton first, followed by the introduction or formation of the ketone functionality.

Another retrosynthetic pathway considers the entire allenyl ketone moiety as being derived from a propargyl ester through a metal-catalyzed tandem researchgate.netresearchgate.net-sigmatropic rearrangement and a formal Myers-Saito cyclization. pkusz.edu.cn This strategy offers an efficient route where the enyne allene precursor is generated in situ. pkusz.edu.cn

Precursor Synthesis and Scaffold Assembly

The successful synthesis of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- hinges on the effective preparation of key precursors and the assembly of the molecular scaffold. This involves the synthesis of the allenic core, the introduction of the 4-methoxyphenyl group, and the formation of the carbonyl group.

The synthesis of the allenic framework is a critical step. A variety of methods are available for preparing allenes, which can then be converted into the target allenyl ketone.

From Propargyl Alcohols: A widely used method involves the reaction of propargyl alcohols. For instance, buta-2,3-dien-1-ol can be synthesized from propargyl alcohol in the presence of a copper(I) iodide catalyst, paraformaldehyde, and diisopropylamine. orgsyn.org This allenic alcohol can then be oxidized to the corresponding aldehyde or ketone. Another approach involves the reaction of propargyl alcohols with LiAlH4 to form allenic alcohols. researchgate.net

Peterson Olefination: The Peterson olefination provides a route to allenes from β-silylallylic alcohols. organic-chemistry.org

From Dihaloalkenes: Organotitanium species, generated from 1,1-dichloroalk-1-enes, can react with aldehydes and ketones to produce allenes. organic-chemistry.org

Grignard-based Methods: Isomerically pure allenylborane reagents can be prepared using Grignard procedures, which are then used in subsequent reactions to form allenic carbinols. nih.gov

The 4-methoxyphenyl moiety can be incorporated at various stages of the synthesis.

Suzuki-Miyaura Cross-Coupling: A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a suitable boronic acid, in this case, (4-methoxyphenyl)boronic acid, with an appropriate coupling partner. acs.org

From Substituted Benzaldehydes: The Wittig reaction can be employed to synthesize derivatives like 1-(4-methoxyphenyl)-4-phenylbutadiene using the corresponding substituted benzaldehyde (4-methoxybenzaldehyde). orgsyn.org While this produces a butadiene, similar principles can be adapted for allene synthesis.

Friedel-Crafts Acylation: Although not directly applied to the synthesis of the target molecule in the provided context, Friedel-Crafts acylation of anisole (methoxybenzene) is a classical method for introducing an acyl group to the 4-position of the methoxyphenyl ring, which could be a starting point for further elaboration.

From p-Methoxy Benzyl Chloride: 1-(4-Methoxyphenyl)-butanone can be produced by reacting p-methoxy benzyl chloride with ethyl acetoacetate. google.com This ketone could potentially be a precursor for further modification into the target allenyl ketone.

The final step in many synthetic routes is the formation of the carbonyl group.

Oxidation of Allenic Alcohols: A straightforward method is the oxidation of a corresponding allenic alcohol. Swern oxidation is one such method that can convert allenic alcohols to their corresponding ketones. researchgate.net

Visible-Light Mediated Tandem Reaction: A modern approach involves a visible-light irradiation tandem oxidative aryl migration/carbonyl formation reaction. This method can provide access to α-allenic aldehydes and ketones from homopropargylic alcohols. rsc.org

Hydroformylation: While a general method for producing aldehydes, hydroformylation of olefins (the oxo synthesis) represents a fundamental industrial process for carbonyl group formation. google.com

From Aldehydes and Boronic Acids: A transition-metal-free method for ketone synthesis involves the reaction of aldehydes and boronic acids. researchgate.net

Contemporary Approaches to Allenyl Ketone Synthesis

Modern organic synthesis has seen the development of powerful new methods for constructing complex molecules, with a particular emphasis on transition-metal catalysis.

Transition metals play a pivotal role in the synthesis and transformation of allenyl ketones. Catalysts based on gold, palladium, silver, rhodium, copper, iron, and ruthenium have all been employed.

Cycloisomerization Reactions: A significant application of transition-metal catalysis is the cycloisomerization of allenyl ketones to form furans. nih.govnih.gov This reaction can be catalyzed by a range of metals, including gold, platinum, palladium, copper, silver, and rhodium. nih.govnih.gov

Gold Catalysis: Cationic gold(I) complexes are particularly effective in catalyzing the cycloisomerization of allenes to furans. nih.gov Gold catalysts can also promote a tandem researchgate.netresearchgate.net-sigmatropic rearrangement/formal Myers-Saito cyclization of propargyl esters to form aromatic ketones, where an enyne allene is an intermediate. pkusz.edu.cn

Palladium Catalysis: Palladium(II) catalysts are efficient for the cycloisomerization of allenyl ketones that have substituents at specific positions on the allene moiety. nih.gov

Iron Catalysis: A cationic iron complex has been used to catalyze the cycloisomerization of aryl allenyl ketones to 3-arylidene-indan-1-ones. acs.org

Reductive Coupling Reactions: Transition metals can catalyze the reductive coupling of allenes with carbonyl compounds. For example, ruthenium catalysts can be used for allene-aldehyde reductive coupling. nih.gov

One-Pot Transformations: Some methods allow for the one-pot synthesis of allenyl ketones and their subsequent transformation. For instance, a copper(I)-catalyzed cycloisomerization of alkynyl ketones can proceed through an allenyl ketone intermediate to form furans. nih.gov

Interactive Data Table: Transition-Metal Catalysts in Allenyl Ketone Synthesis and Transformation

| Catalyst System | Transformation | Substrate | Product | Reference |

| AuI and AuIII halides | Cycloisomerization | Allene | Furan (B31954) (low yield) | nih.gov |

| Cationic AuI complexes | Cycloisomerization | Allene | Furan (quantitative yield) | nih.gov |

| PtII, PtIV, PdII salts | Cycloisomerization | Allene | Furan (inefficient) | nih.gov |

| Ag- or Rh(I) | Cycloisomerization | Allenyl ketone | Alkyl-substituted furan | nih.gov |

| Cu(I), Ag, Rh(II), Pd(II), Ru(II) | Cycloisomerization | Allenyl ketone | Furan | nih.gov |

| Pd(II) | Cycloisomerization | Substituted allenyl ketone | Furan | nih.gov |

| [Au(PPh3)]OTf | Cycloisomerization | Allenyl ketone | Furan | nih.gov |

| Cationic Fe-complex | Cycloisomerization | Aryl allenyl ketone | 3-Arylidene-indan-1-one | acs.org |

| Ph3PAuCl with AgSbF6 | Tandem researchgate.netresearchgate.net-sigmatropic rearrangement/Myers-Saito cyclization | Propargyl acetate | Naphthyl ketone | pkusz.edu.cn |

| H2Ru(CO)(PPh3)3 | Allene-carbonyl reductive coupling | Alkyne/Aldehyde | (Z)-Homoallylic alcohol | nih.gov |

An in-depth exploration of advanced synthetic strategies for the formation of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, a notable allenyl ketone, is crucial for expanding its applications in organic chemistry. This article delineates various catalytic and non-catalytic methodologies for the synthesis of this compound and its structural analogs, providing a comprehensive overview of modern synthetic approaches.

1 Advanced Synthetic Methodologies for 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- and Related Allenyl Ketones

1 Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for the synthesis of allenes. One prominent method involves the hydroalkylation of 1,3-enynes with ketones. This reaction is enabled by a cooperative catalytic system of Pd(0)/Senphos, B(C6F5)3, and an amine. This approach facilitates the addition of a wide array of aryl and aliphatic ketones to various 1,3-enynes at room temperature, producing allenes in high yields. Mechanistic studies have indicated that the reaction proceeds through a rate-determining outer-sphere proton transfer.

While a specific example for the synthesis of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- using this method is not explicitly detailed in the literature, the general applicability of the reaction to aryl ketones suggests its potential for this specific transformation. The reaction of a suitable 1,3-enyne with 4-methoxyacetophenone under these catalytic conditions would be a plausible route.

Table 1: Representative Palladium-Catalyzed Hydroalkylation of 1,3-Enynes with Ketones

| Entry | 1,3-Enyne Substrate | Ketone Substrate | Catalyst System | Product Yield (%) |

| 1 | Phenyl-substituted enyne | Acetophenone | Pd(0)/Senphos, B(C6F5)3, NR3 | High |

| 2 | Alkyl-substituted enyne | 4-Methoxyacetophenone | Pd(0)/Senphos, B(C6F5)3, NR3 | High |

2 Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in mediating the rearrangement of propargyl alcohols to form enones, a transformation known as the Meyer-Schuster rearrangement. This reaction provides a direct route to α,β-unsaturated ketones. While this is a related transformation, the direct synthesis of allenyl ketones via gold catalysis often involves the rearrangement of propargylic esters or similar precursors.

For instance, the gold-catalyzed rearrangement of propargyl vinyl ethers can lead to the formation of homoallenic alcohols, which can then be oxidized to the corresponding allenyl ketones. The choice of the gold catalyst and reaction conditions is critical to control the chemoselectivity and prevent side reactions. A general representation involves the treatment of a propargyl alcohol with a gold catalyst to induce a rsc.orgrsc.org-sigmatropic rearrangement.

Table 2: Gold-Catalyzed Rearrangement of Propargylic Alcohols

| Entry | Propargylic Alcohol Substrate | Gold Catalyst | Product | Yield (%) |

| 1 | 1-Phenyl-1-hexyn-3-ol | PPh3AuNTf2 | 1-Phenylhex-2-en-1-one | 64 |

| 2 | Tertiary propargyl vinyl ethers | [(Ph3PAu)3O]BF4 | Tetrasubstituted allenes | Good to Excellent |

3 Copper-Catalyzed Procedures

Copper-catalyzed reactions provide another avenue for the synthesis of allenyl ketones. One such method involves the asymmetric radical 1,4-carboalkynylation of 1,3-enynes. This three-component reaction utilizes the coupling of allenyl radicals with terminal alkynes, catalyzed by a copper complex with a chiral N,N,P-ligand. This approach is notable for its ability to create tetrasubstituted chiral allenes with high enantioselectivity. The reaction demonstrates a broad substrate scope, accommodating various (hetero)aryl and alkyl alkynes and 1,3-enynes.

A plausible mechanism involves the copper catalyst facilitating the generation of an alkyl radical, which then adds to the 1,3-enyne to form a propargyl radical. This radical is in resonance with a trisubstituted allenyl radical, which then reacts with a copper-alkyne complex to yield the final product.

Table 3: Copper-Catalyzed Asymmetric Radical 1,4-Carboalkynylation of 1,3-Enynes

| Entry | 1,3-Enyne | Terminal Alkyne | Radical Precursor | Catalyst System | Product |

| 1 | Aryl-substituted enyne | Phenylacetylene | Alkyl halide | Cu(I)/Chiral N,N,P-ligand | Tetrasubstituted chiral allene |

| 2 | Alkyl-substituted enyne | (Hetero)aryl alkyne | Alkyl halide | Cu(I)/Chiral N,N,P-ligand | Tetrasubstituted chiral allene |

4 Indium-Mediated Synthesis

Indium-mediated reactions offer a mild and efficient method for the formation of carbon-carbon bonds. The synthesis of alkynyl and allyl ketones can be achieved through the indium tribromide (InBr3)-catalyzed coupling of alkynylsilanes or allyltrimethylsilane with acid chlorides. nih.gov This method is characterized by its mild reaction conditions, low catalyst loading, and high yields. nih.gov

Specifically, the reaction of an appropriate alkynylsilane with 4-methoxybenzoyl chloride in the presence of a catalytic amount of InBr3 would provide a direct route to 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-. The reaction proceeds efficiently at room temperature. nih.gov

Table 4: InBr3-Catalyzed Synthesis of α,β-Acetylenic Ketones

| Entry | Acid Chloride | Alkynylsilane | Catalyst | Yield (%) |

| 1 | 4-Methoxybenzoyl chloride | Trimethylsilylacetylene | 5 mol% InBr3 | Excellent |

| 2 | Benzoyl chloride | (Phenylethynyl)trimethylsilane | 5 mol% InBr3 | Excellent |

2 Dehydration-Based Routes to Allenyl Ketones

A common strategy for the synthesis of α,β-unsaturated ketones is the dehydration of β-hydroxy ketones, often formed through an aldol (B89426) reaction. beilstein-journals.orgorgsyn.orgorgsyn.orgyoutube.comresearchgate.netlibretexts.orglibretexts.org This principle can be extended to the synthesis of allenyl ketones from β-alkynyl-β-hydroxy ketones. The elimination of water from such a precursor would lead to the formation of the conjugated allene system.

The reaction is typically carried out under acidic or basic conditions with heating. The stability of the resulting conjugated system drives the reaction towards the formation of the allenyl ketone. For the synthesis of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, a suitable β-alkynyl-β-hydroxy ketone precursor bearing the 4-methoxyphenyl group would be required.

Table 5: General Dehydration Route to Unsaturated Ketones

| Entry | Starting Material | Conditions | Product |

| 1 | β-Hydroxy ketone | Acid or Base, Heat | α,β-Unsaturated ketone |

| 2 | β-Alkynyl-β-hydroxy ketone | Acid or Base, Heat | Allenyl ketone |

3 Oxidative Methodologies for Allenyl Ketone Formation

Oxidative methods can be employed for the synthesis of allenyl ketones, typically starting from the corresponding allenyl alcohols. The oxidation of a secondary allenyl alcohol will yield the desired allenyl ketone. Various oxidizing agents can be used for this transformation, and the choice of reagent depends on the substrate's functional group tolerance.

Furthermore, oxidative kinetic resolution of racemic secondary allenyl alcohols can be achieved using chiral catalysts, such as Mn(III) salen complexes, to produce enantiomerically enriched allenyl alcohols and the corresponding allenyl ketones. mdpi.comaurak.ac.aersc.org This method is valuable for accessing chiral allenyl ketone derivatives.

Table 6: Oxidative Kinetic Resolution of Secondary Alcohols

| Entry | Substrate | Catalyst | Oxidant | Product |

| 1 | Racemic 1-phenylethanol | Chiral Mn(III) salen complex | PhI(OAc)2 | Enantioenriched alcohol and ketone |

| 2 | Racemic secondary allenyl alcohol | Chiral Mn(III) salen complex | N-bromosuccinimide | Enantioenriched allenyl alcohol and allenyl ketone |

4 Radical-Polar Crossover Processes

A modern and powerful strategy for the synthesis of 1,2-allenyl ketones involves a photoredox-catalyzed radical-polar crossover process. rsc.orgrsc.org This method utilizes the reaction of 1,3-enynes with alkyl radicals, enabled by dual photoredox and copper catalysis. rsc.orgrsc.org A proposed mechanism involves the generation of an alkyl radical via photoredox catalysis, which then adds to the 1,3-enyne. The resulting radical intermediate undergoes a single-electron transfer to form an anion, which, after protonation, yields the 1,2-allenyl ketone. rsc.orgrsc.org

This methodology offers a modular approach to a variety of 1,2-allenyl ketones bearing different functional groups under mild reaction conditions. rsc.orgrsc.org The synthesis of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- could be envisioned by reacting a suitable 1,3-enyne with a radical precursor that would ultimately form the desired butadienone structure.

Table 7: Photoredox-Catalyzed Synthesis of 1,2-Allenyl Ketones

| Entry | 1,3-Enyne Substrate | Radical Precursor | Catalytic System | Product |

| 1 | Aryl-substituted enyne | Alkyl silicate | 4CzIPN / Cu(I) | 1,2-Allenyl ketone |

| 2 | Alkyl-substituted enyne | Alkyl silicate | 4CzIPN / Cu(I) | 1,2-Allenyl ketone |

Synthesis of Substituted Analogs of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-

The synthesis of substituted analogs of 2,3-butadien-1-one, 1-(4-methoxyphenyl)- offers a pathway to a diverse range of allenyl ketones with potentially unique chemical and physical properties. These analogs are typically designed by modifying the aromatic ring with various electron-donating or electron-withdrawing groups, or by introducing substituents onto the allene backbone. The synthetic strategies employed often build upon established methodologies for C-C bond formation and the generation of the allene moiety.

A prevalent and versatile strategy for accessing these analogs involves a two-step sequence starting from readily available substituted aroyl chlorides and terminal alkynes. This approach utilizes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction to first generate a substituted 1-arylprop-2-yn-1-one (an alkynyl ketone). mdpi.comnih.govmdpi.com Subsequent isomerization of the resulting ynone can then yield the desired allenyl ketone. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide array of functional groups, making it highly suitable for generating a library of diverse analogs. wikipedia.orgorganic-chemistry.org

The general scheme for this approach begins with the coupling of a substituted benzoyl chloride with a terminal alkyne, such as trimethylsilylacetylene. This reaction is typically catalyzed by a palladium complex, like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, in the presence of an amine base. mdpi.comorganic-chemistry.org The resulting alkynyl ketone can then be subjected to isomerization conditions to form the allene.

Variations on this theme include the direct propargylation of ketones or the use of propargyl alcohol derivatives. nih.govacs.org Furthermore, methods for synthesizing halogen-substituted allenyl ketones have been developed, for instance, through the silver-catalyzed oxidative ring-opening of allenyl cyclic alcohols. researchgate.netnih.gov While this provides a route to substitution on the allene chain, modifications to the aryl group are more commonly explored for tuning the compound's electronic properties.

The synthesis of various 1-aryl-2-buten-1-ones, which are isomers of the target allenyl ketones, has been demonstrated via palladium-catalyzed cross-coupling of aryl bromides with lithium 1-methoxy-1,3-butadienes. rug.nlresearchgate.net The substrate scope of these reactions provides insight into the types of substituted aryl groups that are compatible with such cross-coupling methodologies, which can be extrapolated to the synthesis of the desired allenyl ketone analogs.

The following table details a representative, though not exhaustive, selection of substituted analogs of 2,3-butadien-1-one, 1-(4-methoxyphenyl)-, which can be synthesized using the described methodologies. The table showcases the variability achievable by altering the substituent on the phenyl ring.

| Substituent (R) on Phenyl Ring | Starting Aroyl Chloride | Resulting Allenyl Ketone Analog | Plausible Synthetic Method |

|---|---|---|---|

| 4-OCH₃ (Parent Compound) | 4-Methoxybenzoyl chloride | 1-(4-methoxyphenyl)-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

| 4-CH₃ | 4-Methylbenzoyl chloride | 1-(4-methylphenyl)-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

| 4-Cl | 4-Chlorobenzoyl chloride | 1-(4-chlorophenyl)-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

| 4-F | 4-Fluorobenzoyl chloride | 1-(4-fluorophenyl)-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

| 4-NO₂ | 4-Nitrobenzoyl chloride | 1-(4-nitrophenyl)-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

| 3-OCH₃ | 3-Methoxybenzoyl chloride | 1-(3-methoxyphenyl)-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

| 2-CH₃ | 2-Methylbenzoyl chloride | 1-(2-methylphenyl)-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

| H | Benzoyl chloride | 1-phenyl-2,3-butadien-1-one | Sonogashira Coupling / Isomerization |

Reactivity of the Allenic System in 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-

The allenic moiety, a system of two cumulative double bonds, is the primary site of reactivity in 1-(4-methoxyphenyl)-2,3-butadien-1-one. The central carbon is sp-hybridized, while the terminal carbons are sp2-hybridized. This arrangement results in two orthogonal π-systems. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C2=C3 double bond, making the C3 carbon electrophilic and susceptible to nucleophilic attack. Conversely, the C3=C4 double bond can behave as a nucleophile in reactions with electrophiles.

Electrophilic Additions to the Allene

Electrophilic additions to allenic systems are complex due to the presence of two double bonds with differing electronic properties. acs.orgnih.gov For an allenyl ketone like 1-(4-methoxyphenyl)-2,3-butadien-1-one, the electrophilic attack is anticipated to occur at the more electron-rich terminal C4 position of the C3=C4 double bond. This would generate a vinyl cation at C3, which is stabilized by resonance with the adjacent double bond and the carbonyl group.

The general mechanism involves the initial attack of an electrophile (E+) on the terminal double bond, leading to a resonance-stabilized carbocation. Subsequent attack by a nucleophile (Nu-) can occur at either C2 or C4, leading to 1,2- or 1,4-addition products, respectively, analogous to the reactivity of conjugated dienes. wikipedia.orgnih.govnih.gov The regioselectivity of these reactions is governed by the electronic properties of the substituents on the allene and the specific electrophile used. nih.govnumberanalytics.com For instance, the reaction of allenes with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) typically proceeds via this pathway. researchgate.netresearchgate.net The presence of the 4-methoxyphenyl group, an electron-donating group, can further influence the electron density of the π-system, though the primary activation for electrophilic attack is at the terminal double bond away from the deactivating ketone group.

Nucleophilic Additions to the Allene

The carbonyl group in allenyl ketones renders the allene system electrophilic, making it susceptible to nucleophilic attack. Specifically, conjugate addition (or 1,4-addition) of a nucleophile to the C3 position is a common reaction pathway. This reactivity is analogous to that of α,β-unsaturated ketones. The initial addition of a nucleophile to the central carbon of the allene generates a resonance-stabilized enolate intermediate. Subsequent protonation or reaction with an electrophile yields the final product.

Phosphines have been shown to act as effective nucleophilic catalysts for reactions involving allenic ketones. nih.govacs.org The reaction is initiated by the nucleophilic addition of the phosphine (B1218219) to the central carbon of the allene, forming a zwitterionic intermediate. This intermediate can then react with other substrates in the reaction mixture. acs.org While simple nucleophilic additions are plausible, much of the documented reactivity involves these catalytic cycles leading to more complex products. rsc.org

Cycloaddition Reactions (e.g., [4+2], [2+2])

Allenic systems can participate in various cycloaddition reactions, acting as either the 2π or, in some cases, part of a 4π component. wikipedia.orgorganic-chemistry.orgrsc.org The reactivity of 1-(4-methoxyphenyl)-2,3-butadien-1-one in these reactions is influenced by the electron-withdrawing ketone functionality, which activates the adjacent C2=C3 double bond as a dienophile or a dipolarophile.

[2+2] cycloadditions of allenic ketones with alkenes can be promoted by Lewis acids or proceed photochemically. wikipedia.orgnih.govnih.gov These reactions typically yield methylenecyclobutane (B73084) derivatives. For example, the diastereoselective cycloaddition of a chiral allenic ketone with a tethered alkene has been achieved using Bi(OTf)₃, proceeding through a concerted, asynchronous transition state to form bicyclo[4.2.0]octanes. nih.govnih.gov

Phosphine-catalyzed formal [4+2] cycloadditions have also been reported for aromatic allenyl ketones. nih.govacs.orgresearchgate.net In these reactions, the allenyl ketone can act as a four-carbon synthon. For instance, aromatic allenyl ketones can undergo a phosphine-promoted dimerization to produce functionalized pyrans, which is a formal Diels-Alder type product. nih.govacs.org

In a typical Diels-Alder ([4+2] cycloaddition) reaction, the allene can function as the dienophile, where one of its double bonds reacts with a conjugated diene. wikipedia.orgorganic-chemistry.org The C2=C3 double bond of 1-(4-methoxyphenyl)-2,3-butadien-1-one, being activated by the ketone, is expected to be a reactive dienophile. The reaction with an electron-rich diene would lead to a cyclohexene (B86901) derivative bearing an exocyclic double bond. Strained allenes, for example, have been shown to undergo facile Diels-Alder reactions with dienes like furan. nih.gov

Conversely, in phosphine-catalyzed processes, the allenic ketone can serve as the 4π component. Aromatic allenyl ketones have been shown to undergo dimerization, which can be considered a formal [2+4] cycloaddition, yielding pyran derivatives. nih.govacs.orgfigshare.com This highlights the versatile role that allenyl ketones can play in cycloaddition chemistry, depending on the reaction conditions and the nature of the reacting partner.

Metal-Catalyzed Cycloisomerization and Rearrangement Processes

One of the most well-documented and synthetically useful transformations of allenyl ketones is their metal-catalyzed cycloisomerization to form substituted furans. nih.gov This reaction provides an efficient route to these important heterocyclic scaffolds. Various transition metal catalysts, including those based on silver, gold, copper, indium, and tin, have been employed to promote this transformation. nih.govacs.org

The proposed mechanisms for this cycloisomerization can be broadly categorized into two pathways, depending on the nature of the metal catalyst. nih.gov

Oxophilic Lewis Acid Pathway: Lewis acids like In(OTf)₃ or Sn(OTf)₂ activate the carbonyl oxygen. This facilitates a nucleophilic attack from the terminal double bond (C4) onto the activated carbonyl carbon (C1), followed by a nih.govnih.gov-alkyl or nih.govnih.gov-aryl shift, leading to the formation of the furan ring. nih.gov

π-philic Catalyst Pathway: Soft, π-philic metals such as Ag(I), Au(I), or Cu(I) coordinate to one of the double bonds of the allene. This activation facilitates the intramolecular nucleophilic attack of the carbonyl oxygen onto the activated allene system. The attack typically occurs at the terminal carbon (C4) to form a six-membered intermediate or at the central carbon (C3) to form a five-membered intermediate, which then rearranges to the furan product. nih.gov

The cycloisomerization of allenyl ketones is a powerful method for the synthesis of multisubstituted furans. nih.govpharmaguideline.com Silver(I) salts, such as silver nitrate (B79036) or silver tetrafluoroborate, are particularly effective for this transformation. pharmaguideline.com The reaction proceeds by activation of the allene by the silver(I) ion, followed by intramolecular attack of the ketone oxygen.

Research has shown that a variety of functional groups are well-tolerated in this reaction, including the methoxy group present in 1-(4-methoxyphenyl)-2,3-butadien-1-one. nih.gov The table below summarizes the results for the cycloisomerization of various allenyl ketones into furans using different metal catalysts, demonstrating the generality of this approach.

| Entry | Allenyl Ketone Substrate (Ar group) | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Product (Furan) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-MeOC₆H₄ | AgNO₃ (10) | CH₃CN | Reflux | 2 | 2-Methyl-5-(4-methoxyphenyl)furan | 85 | pharmaguideline.com |

| 2 | C₆H₅ | AgBF₄ (10) | CH₃CN | Reflux | 1.5 | 2-Methyl-5-phenylfuran | 90 | pharmaguideline.com |

| 3 | 4-NO₂C₆H₄ | In(OTf)₃ (5) | DCE | 80 | 0.5 | 2,4-Dimethyl-5-(4-nitrophenyl)furan | 91 | nih.gov |

| 4 | 4-BrC₆H₄ | In(OTf)₃ (5) | DCE | 80 | 0.5 | 5-(4-Bromophenyl)-2,4-dimethylfuran | 94 | nih.gov |

*Note: In entries 3 and 4, the substrate is a tetramethyl-substituted allenyl ketone, illustrating the nih.govnih.gov-alkyl shift mechanism promoted by In(OTf)₃. nih.gov

This efficient conversion underscores the utility of 1-(4-methoxyphenyl)-2,3-butadien-1-one as a precursor for highly substituted furan scaffolds, which are common motifs in natural products and pharmaceuticals.

Hydrofunctionalization Reactions

Hydrofunctionalization of allenes is a highly atom-economical method for producing functionalized allylic structures. researchgate.net For aryl allenyl ketones such as 1-(4-methoxyphenyl)-2,3-butadien-1-one, these reactions involve the addition of an H-X molecule across one of the cumulative double bonds. The regioselectivity and efficiency of these transformations are often controlled by transition metal catalysts.

Research into the broader class of aryl allenyl ketones has demonstrated that various catalysts can mediate these additions. Indium(III) halides and triflates, for example, are effective catalysts for a range of hydrofunctionalization reactions, including hydroarylation, hydroamination, and hydroalkoxylation. researchgate.net These catalysts are believed to function by coordinating with the unsaturated system, thereby activating it for nucleophilic attack. researchgate.net Furthermore, earth-abundant metal catalysts, such as those based on iron, have been developed for related transformations like the hydroboration of unsaturated systems. researchgate.net

While specific studies detailing the hydrofunctionalization of 1-(4-methoxyphenyl)-2,3-butadien-1-one are not prevalent in the literature, the established reactivity of similar aryl allenyl ketones suggests it would be a viable substrate for such transformations. The reaction outcomes would likely be influenced by the choice of catalyst and the nature of the nucleophile (H-X).

Table 1: Potential Hydrofunctionalization Reactions of Aryl Allenyl Ketones This table is illustrative of reactions documented for the general class of aryl allenyl ketones, not specifically for 1-(4-methoxyphenyl)-2,3-butadien-1-one.

| Reaction Type | Catalyst Example | Potential Product Type |

|---|---|---|

| Hydroarylation | In(OTf)₃ | Aryl-substituted allylic ketone |

| Hydroamination | InCl₃ | Amino-substituted allylic ketone |

| Hydroalkoxylation | InBr₃ | Alkoxy-substituted allylic ketone |

| Hydroboration | Fe(acac)₃ | Borylated allylic alcohol (post-reduction) |

Reactivity of the Carbonyl Group in 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-

The carbonyl group in this molecule is conjugated with both the aromatic ring and the allene system, influencing its reactivity towards nucleophiles and redox reagents.

Strictly defined, nucleophilic acyl substitution is characteristic of carboxylic acid derivatives and does not occur with ketones, which lack a suitable leaving group attached to the carbonyl carbon. Instead, ketones undergo nucleophilic addition. However, in the context of allenic ketones, the term can be used more broadly to describe nucleophilic attacks that result in addition to the conjugated system.

The extended π-system of 1-(4-methoxyphenyl)-2,3-butadien-1-one presents multiple sites for nucleophilic attack. Quantum-chemical studies on related systems show that all three carbon atoms of the allene moiety can be susceptible to nucleophilic attack. researchgate.netacs.org Phosphine-catalyzed reactions of allenic ketones often lead to cycloaddition products, demonstrating the high reactivity of the allene portion toward nucleophiles. nih.gov In these processes, the phosphine nucleophile typically adds to the central carbon of the allene, generating a zwitterionic intermediate that can then react with other electrophiles. nih.gov Addition of nucleophiles can also occur at the β- or γ-carbon of the allenic system, a reactivity pattern observed in allenic esters. researchgate.net

Therefore, while a direct nucleophilic acyl substitution at the carbonyl is not feasible, the molecule readily undergoes nucleophilic addition reactions across the allenic system, which is the dominant pathway for reactions with many nucleophiles.

Aldol-type reactions involve the reaction of an enolate with a carbonyl compound. libretexts.org For 1-(4-methoxyphenyl)-2,3-butadien-1-one, the protons on the α'-carbon (the CH₂ group adjacent to the carbonyl) are acidic and can be removed by a strong base to form a highly conjugated enolate. masterorganicchemistry.com Due to the extended conjugation involving the allene, this species is specifically referred to as a cumulenolate. acs.org

Studies on α-allenyl ketones have shown that these cumulenolates can be generated and subsequently reacted with aldehydes in an aldol addition. acs.org The deprotonation is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. pitt.edu The resulting cumulenolate is an ambident nucleophile, but it reacts with electrophiles like aldehydes primarily at the γ-carbon of the original allene system. This reaction provides a pathway to synthesize complex β'-hydroxy-α'-allenyl ketones. acs.org

Table 2: General Scheme for Aldol-Type Reaction of an α-Allenyl Ketone Based on the general reactivity described for this class of compounds. acs.org

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Enolate Formation | α-Allenyl Ketone + Strong Base (e.g., LDA) | Cumulenolate Anion | Deprotonation at the α'-carbon to form a resonance-stabilized cumulenolate. |

| 2. Aldol Addition | Cumulenolate Anion + Aldehyde (R-CHO) | Alkoxide Adduct | Nucleophilic attack of the cumulenolate on the aldehyde carbonyl. |

| 3. Protonation | Alkoxide Adduct + H⁺ Source | β'-Hydroxy-α'-allenyl Ketone | Protonation of the alkoxide to yield the final aldol product. |

The redox chemistry of 1-(4-methoxyphenyl)-2,3-butadien-1-one involves the reduction of the ketone and/or the allene system, or potential oxidative transformations.

Reduction: The ketone functional group can be selectively reduced to a secondary alcohol. Given the presence of an aryl group adjacent to the carbonyl, enantioselective reduction methods are highly applicable. wikipedia.org Catalytic systems like Corey-Bakshi-Shibata (CBS) reagents (oxazaborolidines with borane) or Noyori-type catalysts (ruthenium-BINAP complexes in transfer hydrogenation) are effective for the asymmetric reduction of aryl ketones to chiral alcohols. wikipedia.orguwindsor.ca These methods would likely achieve a 1,2-reduction, preserving the allene structure.

Alternatively, less selective reducing agents or more vigorous conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C), could potentially reduce both the ketone and one or both of the double bonds in the allene system, leading to a saturated or partially saturated ketone or alcohol. youtube.com

Oxidation: The ketone itself is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the allene moiety could be susceptible to oxidative cleavage or other transformations in the presence of strong oxidizing agents, though specific examples for this substrate are not well-documented.

Transformations Involving the 4-Methoxyphenyl Substituent

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org The regiochemical outcome of EAS on the 4-methoxyphenyl ring of 1-(4-methoxyphenyl)-2,3-butadien-1-one is determined by the directing effects of the two existing substituents: the methoxy group (-OCH₃) and the allenyl ketone group (-C(O)CH=C=CH₂). masterorganicchemistry.com

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director. wikipedia.org

Allenyl Ketone Group (-C(O)R): This group is deactivating because the carbonyl is electron-withdrawing through both induction (-I effect) and resonance (-R effect). It acts as a meta-director. wikipedia.org

In this specific molecule, the para position relative to the methoxy group is occupied. The methoxy group, being a powerful activator, will direct incoming electrophiles to the two ortho positions (C3 and C5). The deactivating ketone group directs to the meta positions, which are the very same C3 and C5 carbons. Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the positions ortho to the methoxy group. nih.govscience.gov

A potential complication in EAS reactions is that the electron-rich allene system could itself react with the electrophile, leading to side products. The choice of reaction conditions would be critical to favor aromatic substitution over addition to the allene.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect | Predicted Substitution Site(s) |

|---|---|---|---|---|

| -OCH₃ | C4 | Activating (+R, -I) | Ortho, Para | C3, C5 (Para is blocked) |

| -C(O)CH=C=CH₂ | C1 | Deactivating (-R, -I) | Meta | C3, C5 |

| Overall | - | - | Synergistic | C3 and C5 |

Functional Group Interconversions on the Aromatic Ring

The aromatic ring of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- possesses a methoxy group (-OCH3), which is a strong electron-donating group. This substituent significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, meaning it activates the positions ortho and para to itself towards electrophilic attack. Given that the para position is already occupied by the butadienone moiety, electrophilic substitution is expected to occur predominantly at the ortho positions.

Common functional group interconversions that could be anticipated on the aromatic ring include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. This reaction would likely yield 1-(2-nitro-4-methoxyphenyl)-2,3-butadien-1-one.

Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) onto the aromatic ring. For instance, bromination using bromine in the presence of a Lewis acid catalyst would be expected to produce 1-(2-bromo-4-methoxyphenyl)-2,3-butadien-1-one.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups. However, the presence of the deactivating carbonyl group in the butadienone chain might necessitate harsher reaction conditions for these transformations to proceed efficiently.

The electron-donating nature of the methoxy group enhances the nucleophilicity of the aromatic ring, facilitating these electrophilic substitution reactions.

Mechanistic Elucidaion and Kinetic Studies

Understanding the mechanisms of reactions involving 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- is crucial for controlling reaction outcomes and optimizing conditions. This section explores the key aspects of its mechanistic investigations.

Identification of Reaction Intermediates

The identification of transient species formed during a reaction is fundamental to elucidating its mechanism. For reactions involving 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, various spectroscopic and trapping techniques can be employed to identify intermediates.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The attack of an electrophile on the aromatic ring of 1-(4-methoxyphenyl)-2,3-butadien-1-one would lead to the formation of such an intermediate. The stability of this intermediate is enhanced by the electron-donating methoxy group, which can delocalize the positive charge through resonance.

Table 1: Spectroscopic Techniques for Intermediate Identification

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide structural information about relatively stable intermediates at low temperatures. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Used to detect and characterize radical intermediates. |

| Mass Spectrometry (MS) | Can be used to detect the mass-to-charge ratio of transient species. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Can monitor the formation and decay of colored intermediates. |

Chemical trapping experiments can also be utilized, where a reactive species is introduced to intercept and form a stable, characterizable product with the intermediate.

Rate-Determining Steps in Complex Reaction Sequences

Kinetic studies, such as monitoring the reaction rate as a function of reactant concentrations, can help identify the RDS. For instance, if the reaction rate is found to be dependent on the concentrations of both the aryl butadienone and the electrophile, it supports the bimolecular nature of the rate-determining step.

Influence of Catalysts and Ligands on Reaction Pathways and Selectivity

Catalysts play a pivotal role in many organic reactions by providing an alternative reaction pathway with a lower activation energy. In the context of functionalizing the aromatic ring of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, Lewis acid catalysts are often essential for activating the electrophile in reactions like halogenation and Friedel-Crafts reactions.

The choice of catalyst and, in the case of metal catalysts, the ligands coordinated to the metal center can significantly influence both the reaction rate and the selectivity (chemo-, regio-, and stereoselectivity). For instance, in cross-coupling reactions that might be performed on a halogenated derivative of the title compound, the choice of palladium catalyst and phosphine ligand can determine the efficiency and outcome of the C-C bond formation.

Table 2: Examples of Catalysts and Their Potential Influence

| Reaction Type | Catalyst/Ligand System | Potential Influence |

| Friedel-Crafts Acylation | AlCl3, FeCl3 | Enhances the electrophilicity of the acylating agent. |

| Suzuki Coupling (on a bromo-derivative) | Pd(PPh3)4, various phosphine ligands | Affects the rates of oxidative addition, transmetalation, and reductive elimination, thereby influencing overall catalytic activity and selectivity. |

The catalyst can also influence the stability of intermediates and transition states, thereby directing the reaction towards a specific product.

Substituent Effects on Reactivity and Selectivity

The substituents on both the aromatic ring and the butadienone moiety can exert significant electronic and steric effects on the reactivity and selectivity of reactions. As previously discussed, the methoxy group on the aromatic ring is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution.

To quantify these effects, Hammett plots can be constructed by studying the reaction rates of a series of derivatives with different substituents on the aromatic ring. The slope of the Hammett plot (the reaction constant, ρ) provides insight into the electronic nature of the transition state of the rate-determining step. A negative ρ value would indicate the buildup of positive charge in the transition state, consistent with an electrophilic aromatic substitution mechanism.

Table 3: Predicted Relative Rates of Electrophilic Aromatic Substitution

| Substituent at ortho-position | Electronic Effect | Predicted Relative Rate |

| -H (unsubstituted) | - | 1 |

| -NO2 (electron-withdrawing) | Deactivating | < 1 |

| -CH3 (electron-donating) | Activating | > 1 |

These predictions are based on the general principles of substituent effects in electrophilic aromatic substitution.

Advanced Spectroscopic and Structural Elucidation Research of 2,3 Butadien 1 One, 1 4 Methoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and its application to 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- provides unambiguous assignment of its protons and carbons.

The ¹H NMR spectrum of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- in deuterochloroform (CDCl₃) displays characteristic signals for both the allenic and aromatic protons. The aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two distinct doublets, a testament to the para-substitution pattern. The protons ortho to the carbonyl group are observed at approximately 7.95 ppm, while the protons meta to the carbonyl group resonate at around 6.96 ppm. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet at approximately 3.88 ppm.

The allenic protons exhibit a characteristic splitting pattern. The terminal methylene (B1212753) protons (=CH₂) are observed as a doublet at around 5.45 ppm, and the proton on the central carbon of the allene (B1206475) is seen as a triplet at approximately 6.09 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to C=O) | 7.95 | d | 8.9 |

| Ar-H (meta to C=O) | 6.96 | d | 8.9 |

| -OCH₃ | 3.88 | s | - |

| =CH (allenic) | 6.09 | t | 6.4 |

| =CH₂ (allenic) | 5.45 | d | 6.4 |

The ¹³C NMR spectrum provides a detailed view of the carbon skeleton of the molecule. The carbonyl carbon (C=O) is typically found in the downfield region, appearing at approximately 186.7 ppm. The central carbon of the allene moiety is highly characteristic and resonates at a significantly downfield chemical shift of around 218.8 ppm. The other allenic carbons, C2 and C4, are observed at approximately 97.4 ppm and 93.3 ppm, respectively.

The carbons of the 4-methoxyphenyl ring are also clearly resolved. The ipso-carbon attached to the carbonyl group appears at about 130.8 ppm, while the carbon bearing the methoxy group is found at approximately 164.2 ppm. The aromatic CH carbons ortho and meta to the carbonyl group are seen at roughly 130.2 ppm and 114.1 ppm, respectively. The methoxy carbon gives a signal at around 55.6 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 186.7 |

| C=C=C (central) | 218.8 |

| =C= (C2) | 97.4 |

| =CH₂ (C4) | 93.3 |

| Ar-C (ipso to C=O) | 130.8 |

| Ar-CH (ortho to C=O) | 130.2 |

| Ar-CH (meta to C=O) | 114.1 |

| Ar-C (ipso to OCH₃) | 164.2 |

| -OCH₃ | 55.6 |

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would reveal the coupling between the allenic protons, showing a cross-peak between the signals at 6.09 ppm and 5.45 ppm.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would confirm the assignments of the aromatic CH protons to their respective carbons and the allenic protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although for this specific acyclic allene, the primary utility is in confirming through-space interactions within the 4-methoxyphenyl group and between the allenic and aromatic moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-. The exact mass can be used to determine the elemental composition of the molecule, confirming its chemical formula as C₁₁H₁₀O₂. For the protonated molecule [M+H]⁺, the calculated exact mass is 175.0753, and experimental HRMS data would be expected to be in very close agreement with this value, typically within a few parts per million.

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [C₁₁H₁₀O₂ + H]⁺ | 175.0753 | Typically within ± 0.0005 |

The fragmentation pattern in the mass spectrum would likely show a prominent peak for the molecular ion. Key fragmentation pathways would involve the loss of CO, as well as cleavage at the bond between the carbonyl group and the aromatic ring, leading to a characteristic 4-methoxyphenylacylium ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

The IR spectrum of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- is expected to show a strong absorption band for the allenic C=C=C stretching vibration, typically in the region of 1950-1930 cm⁻¹. The conjugated carbonyl (C=O) group will exhibit a strong absorption band around 1650 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group will be visible around 1260 cm⁻¹ and 1030 cm⁻¹.

Raman spectroscopy would also be expected to show a strong band for the symmetric allenic stretch, which is often more intense in the Raman spectrum than in the IR spectrum.

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Allenic C=C=C stretch | ~1940 | ~1940 | Strong (IR), Strong (Raman) |

| Carbonyl C=O stretch | ~1650 | ~1650 | Strong (IR) |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Medium to Strong |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H stretch (methoxy) | 3000-2850 | 3000-2850 | Medium |

| C-O stretch (ether) | ~1260, ~1030 | - | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The chromophore of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- includes the entire conjugated system of the methoxy-substituted benzene (B151609) ring, the carbonyl group, and the allene moiety. The presence of this extended conjugation is predicted to cause significant shifts in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift).

Two primary electronic transitions are expected for this molecule:

π → π* Transition: This high-intensity transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This would result in a strong absorption band at a relatively long wavelength, likely above 250 nm.

n → π* Transition: This lower-intensity transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. In conjugated ketones, this transition is also shifted to a longer wavelength and would be expected to appear as a weaker absorption band at a longer wavelength than the π → π* transition, potentially in the 300-350 nm range.

The extended conjugation significantly influences the electronic structure, making the molecule an efficient absorber of UV radiation.

Interactive Data Table: Predicted Electronic Transitions

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity (ε) |

| π → π | Phenyl-C=O-C=C=C | > 250 | High |

| n → π | C=O | 300 - 350 | Low |

Theoretical and Computational Chemistry Studies of 2,3 Butadien 1 One, 1 4 Methoxyphenyl

Reaction Pathway Elucidation and Transition State Characterization

Computational studies on analogous butadiene and butadienone systems, particularly in the context of cycloaddition reactions like the Diels-Alder reaction, have been instrumental in elucidating reaction mechanisms. longdom.orglibretexts.org These studies typically employ quantum chemical methods to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. longdom.org

For a compound like 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, a primary area of theoretical investigation would be its behavior as a diene in Diels-Alder reactions. The methoxyphenyl group, being an electron-donating group, would influence the electron density of the butadiene system, thereby affecting its reactivity.

The activation energy (Ea) is a critical parameter determined from computational studies that indicates the kinetic feasibility of a reaction pathway. researchgate.net In Diels-Alder reactions involving substituted butadienes, the activation energy can be influenced by the nature and position of the substituents. For instance, in the reaction of cyclobutenone with 1,3-butadiene (B125203), the activation energy for the endo transition state was calculated to be 7.45 kcal/mol. longdom.org The presence of a methoxyphenyl group on the butadienone would likely alter this value due to its electronic effects.

Thermodynamic profiling helps in determining the relative stability of reactants, intermediates, and products. researchgate.net Computational studies can predict reaction energies, indicating whether a reaction is exothermic or endothermic. For example, the reaction of cyclobutenone with 1,3-butadiene is predicted to be exothermic, with a reaction energy of -56.15 kcal/mol. longdom.org

Table 1: Representative Activation and Reaction Energies in Diels-Alder Reactions of Butadiene Analogs

| Reactants | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Cyclobutenone + 1,3-Butadiene | Endo | 7.45 | -56.15 |

| Cyclobutenone + 1,3-Butadiene | Exo | 9.69 | -56.15 |

| 4-Monosubstituted Cyclobutenone + 1,3-Butadiene | Endo | 4.69 | -37.85 |

| 4-Monosubstituted Cyclobutenone + 1,3-Butadiene | Exo | 6.33 | -39.87 |

This table presents data from analogous systems to infer potential energetic profiles for reactions involving 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-. The actual values for the target compound may differ.

While many Diels-Alder reactions are concerted, meaning they occur in a single step without the formation of a distinct intermediate, some reactions involving polar components can proceed through a stepwise mechanism involving zwitterionic intermediates. libretexts.org Given the polarized nature of the butadienone system (due to the ketone group) and the electron-donating methoxyphenyl group, it is plausible that reactions of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- could exhibit stepwise character under certain conditions.

Analysis of Electronic Properties (e.g., HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in the context of chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For 2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, the presence of the conjugated system and the ketone group is expected to result in a relatively small HOMO-LUMO gap. researchgate.net The electron-donating methoxyphenyl group would likely raise the energy of the HOMO, further reducing the gap and enhancing the molecule's reactivity, particularly as a nucleophile. rsc.orgnih.gov

The charge distribution within the molecule, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions. In a butadienone system, the oxygen atom of the carbonyl group would be an electron-rich (nucleophilic) center, while the carbonyl carbon and the β-carbon of the conjugated system would be electron-poor (electrophilic) centers. The methoxyphenyl group would increase the electron density on the butadiene backbone.

Table 2: Influence of Functional Groups on HOMO-LUMO Gap in Analogous Conjugated Systems

| Functional Group | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Ketone | Lowers | Lowers | Reduces |

| Methoxy (B1213986) | Raises | Relatively small effect | Reduces |

| Aryl | Can raise or lower depending on substitution | Can raise or lower depending on substitution | Generally reduces |

This table provides a qualitative summary of the expected effects of the functional groups present in 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- based on studies of analogous compounds.

Applications in Advanced Organic Synthesis and Chemical Research

2,3-Butadien-1-one, 1-(4-methoxyphenyl)- as a Versatile Synthetic Building Block

2,3-Butadien-1-one, 1-(4-methoxyphenyl)-, also known as 1-(4-methoxyphenyl)buta-2,3-dien-1-one, belongs to the class of allenyl ketones. These compounds are recognized as valuable and versatile intermediates in organic synthesis due to their unique electronic and structural properties nih.govresearchgate.net. The structure incorporates both a ketone functional group and a cumulated diene (allene), rendering it an excellent electrophile susceptible to various nucleophilic attacks and cyclization reactions acs.org. The electronically distinct double bonds of the allene (B1206475) moiety, combined with the carbonyl group, allow for a high degree of chemoselectivity in chemical transformations nih.gov. This reactivity makes it a powerful building block for constructing complex molecular architectures.

The dual reactivity of the allene and ketone groups allows 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- and related allenyl ketones to serve as precursors for a wide array of functionalized molecules, particularly heterocyclic compounds.

One of the most significant applications is in the synthesis of polysubstituted furans. Allenyl ketones can undergo a metal-catalyzed cycloisomerization to efficiently assemble the furan (B31954) ring nih.gov. This transformation can proceed through various pathways, including a novel nih.govacs.org-alkyl shift mechanism when catalyzed by oxophilic Lewis acids like indium or tin triflates nih.gov. The reaction conditions are often mild, and a variety of functional groups on the aromatic ring, such as the methoxy (B1213986) group present in the title compound, are well-tolerated nih.gov.

Beyond furans, allenyl ketones are employed in annulation reactions to build other complex cyclic systems. For instance, they can undergo [3+3] annulation with 3-formylchromones to yield diversely substituted 2-hydroxy-4'-hydroxybenzophenones acs.org. The electrophilic nature of the allene system also allows for conjugate additions, which can be used to generate chiral trisubstituted 1,2-allenyl ketones in the presence of suitable catalysts acs.org. Furthermore, reactions with various nucleophiles can lead to the formation of functionalized benzenes, benzodioxins, and other heterocyclic structures researchgate.netacs.org. The synthetic utility of these reactions is highlighted by their potential to create stereodefined alkenes and other valuable organic molecules from the resulting products acs.org.

| Reactant(s) | Reaction Type | Resulting Scaffold/Molecule | Catalyst/Conditions |

|---|---|---|---|

| Allenyl Ketone | Cycloisomerization | Polysubstituted Furan | In(OTf)₃, Sn(OTf)₂, Ag(I), Au(I) nih.gov |

| Allenyl Ketone + 3-Formylchromone | [3+3] Annulation | Substituted Benzophenone | Base-catalyzed acs.org |

| Allenyl Ketone + Malonic Ester | Asymmetric Conjugate Addition | Chiral Allenyl Ketone | Chiral Catalyst acs.org |

| Allenyl Ketone + Indole | Cascade Reaction | Functionalized N-arylindole | Base-promoted acs.org |

While specific examples of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- being directly used as a starting material in the total synthesis of a complex natural product are not prominently documented, its utility as a building block for core structural motifs found in nature is significant. Many natural products contain highly substituted furan, pyrone, or other heterocyclic rings nih.govbeilstein-journals.org. The ability of allenyl ketones to efficiently generate these scaffolds makes them highly valuable in synthetic strategies targeting such molecules nih.govnih.gov.

For example, the synthesis of tetrasubstituted 2-pyrones, a scaffold present in some natural products, has been achieved through a formal [3+3] cycloaddition using allenyl imides, which are structurally related to allenyl ketones nih.gov. This suggests the potential for similar transformations with allenyl ketones. The development of synthetic methods that provide access to complex heterocyclic systems is crucial for the field of natural product synthesis, and allenyl ketones are important substrates in this context beilstein-journals.org.

The products derived from 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- serve as versatile scaffolds for further chemical elaboration. The initial transformation of the allenyl ketone provides a molecular framework that can be systematically modified to build greater complexity.

For instance, the furan rings produced via cycloisomerization are not merely final products but are themselves important platforms in organic synthesis nih.gov. The substituents on the furan can be altered, or the ring can participate in further reactions, such as Diels-Alder cycloadditions, to construct more intricate polycyclic systems. Similarly, the products of annulation and cycloaddition reactions provide rigid, functionalized cores that are primed for subsequent derivatization, enabling a modular approach to the synthesis of diverse compound libraries acs.orgnih.gov.

Role in Method Development and Novel Reaction Design

Allenyl ketones, including 1-(4-methoxyphenyl)-2,3-butadien-1-one, are frequently used as model substrates in the development of new synthetic methodologies and the design of novel reactions. Their unique reactivity allows chemists to explore and establish new catalytic processes and reaction cascades researchgate.net.

Key examples in method development include:

Catalytic Furan Synthesis : The discovery of a novel metal-catalyzed reaction pathway for furan synthesis that proceeds through an unprecedented nih.govacs.org-alkyl shift was demonstrated using allenyl ketone substrates nih.gov. This work expanded the toolbox for heterocyclic chemistry.

Oxidative C-C Bond Cleavage : A novel method for synthesizing halogen-substituted allenyl ketones was developed through the Ag-catalyzed oxidative ring-opening of nonstrained allenyl cyclic alcohols acs.orgacs.org. This provided a new route to functionalized allenes.

Domino Reactions : Allenyl ketones have been instrumental in designing multicomponent and domino reactions. For example, a proline-catalyzed three-component reaction involving ketones, aldehydes, and Meldrum's acid was designed based on principles applicable to activated carbonyl compounds mdpi.org.

Cycloaddition Strategies : The development of formal [3+3] cycloaddition reactions to access tetrasubstituted 2-pyrones utilized allenyl-type substrates to act as a three-carbon synthon, showcasing a new approach to heterocycle synthesis nih.gov.

The distinctive reactivity of the allenyl ketone moiety continues to inspire the design of new transformations, making it a valuable tool for advancing the field of organic synthesis researchgate.netmdpi.org.

Investigations in Polymer Chemistry as a Monomer (e.g., copolymerization, if applicable and not related to final material properties)

The application of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- or other allenyl ketones as monomers in polymer chemistry is not a widely documented area of research. While studies exist on the polymerization and copolymerization of structurally related compounds, such as 2-(4-methoxyphenyl)-1,3-butadiene, these molecules are conjugated dienes and undergo polymerization via different mechanisms than would be expected for an allenyl ketone mdpi.comrsc.org. The field of polyketone synthesis, which involves the copolymerization of olefins with carbon monoxide, focuses on incorporating simple carbonyl groups into a polymer backbone and does not involve the polymerization of pre-formed ketone monomers like the title compound d-nb.infonih.gov. Therefore, the role of 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- as a monomer or comonomer in polymerization is not well-established in the current scientific literature.

Advanced Analytical Methodologies for Research Purity and Reaction Monitoring of 2,3 Butadien 1 One, 1 4 Methoxyphenyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating "2,3-Butadien-1-one, 1-(4-methoxyphenyl)-" from starting materials, byproducts, and other impurities, thereby allowing for a precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of "2,3-Butadien-1-one, 1-(4-methoxyphenyl)-" due to its high resolution and sensitivity. Reversed-phase HPLC is the most common modality for compounds of this nature.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For "2,3-Butadien-1-one, 1-(4-methoxyphenyl)-", a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is effective. The inclusion of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, which can be determined from its UV-Vis spectrum. A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. nuph.edu.ua

A hypothetical HPLC method for the analysis of "2,3-Butadien-1-one, 1-(4-methoxyphenyl)-" is detailed in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 45 °C |

This table presents a representative HPLC method; actual conditions may require optimization.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like "2,3-Butadien-1-one, 1-(4-methoxyphenyl)-". Coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the analyte and any impurities.

The choice of the GC column is critical for achieving good separation. A column with a nonpolar or medium-polarity stationary phase is generally suitable for ketones. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas, such as helium or nitrogen. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification.

Below is a table with representative GC conditions and potential retention times for "2,3-Butadien-1-one, 1-(4-methoxyphenyl)-" and related ketones.

| Compound | Stationary Phase | Oven Temperature Program | Carrier Gas | Retention Time (min) |

| Acetone | Polydimethylsiloxane | 50°C (2 min), then 10°C/min to 250°C | Helium | ~2.5 |

| 2-Pentanone | Polydimethylsiloxane | 50°C (2 min), then 10°C/min to 250°C | Helium | ~4.8 |

| 2,3-Butadien-1-one, 1-(4-methoxyphenyl)- | Phenyl-methylpolysiloxane | 100°C (2 min), then 15°C/min to 300°C | Helium | ~12.5 |

Retention times are estimates and will vary based on the specific instrument and conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for monitoring the progress of chemical reactions and for preliminary purity checks. google.com It operates on the same principles of separation as column chromatography.

For "2,3-Butadien-1-one, 1-(4-methoxyphenyl)-", a silica (B1680970) gel plate is typically used as the stationary phase, owing to its polar nature. The mobile phase, or eluent, is a mixture of solvents, and its polarity is optimized to achieve good separation. A common starting point for developing a TLC solvent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The separated spots are visualized under UV light, as the conjugated system in the molecule will absorb UV radiation. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound's mobility in a given solvent system. An optimal Rf value for good separation is typically between 0.3 and 0.7. researchgate.net

| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value | Visualization |